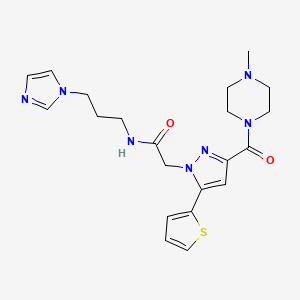

2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

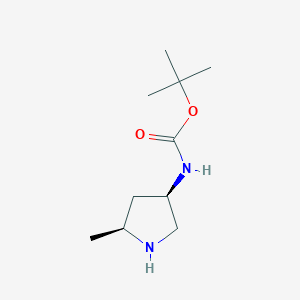

The compound "2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide" is a derivative of the quinazolinone family, which is known for its wide range of biological activities. The quinazolinone nucleus is a fused structure of benzene and pyrimidine rings, and modifications to this core structure have led to compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the formation of the quinazolinone core followed by various functionalization reactions. In the case of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, the synthesis was achieved by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with suitable reactive aromatic amines . This method could potentially be adapted to synthesize the compound by selecting appropriate amines and modifying the reaction conditions to incorporate the 3-phenylpropylamino and propylacetamide groups.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to determine the structures of these compounds . These techniques would be essential in confirming the structure of the compound , ensuring that the desired modifications have been successfully introduced.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions depending on the substituents attached to the core structure. The reactivity of these compounds can be influenced by structural effects, which can be studied to optimize the synthesis and functionalization of the quinazolinone nucleus . Understanding these reactions is crucial for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. The compound's purity and structure can be confirmed by elemental analysis, 1H NMR, 13C NMR spectroscopy, and LC/MS . These analyses are important for assessing the quality of the synthesized compound and for predicting its behavior in biological systems.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities : A study by Patel & Shaikh (2011) discusses the synthesis of related quinazolinone derivatives and their evaluation for antimicrobial activities. These compounds demonstrated good activity compared to standard drugs, highlighting their potential in fighting bacterial infections (Patel & Shaikh, 2011).

Potential Antimicrobial Agents : Another study by Desai, Shihora, & Moradia (2007) synthesized new quinazolines and tested them as potential antimicrobial agents. The study emphasizes the relevance of these compounds in developing new antibacterial and antifungal treatments (Desai et al., 2007).

Pharmacological Activities of Quinazolinone Derivatives : Research by Rajveer et al. (2010) focused on synthesizing 6-bromoquinazolinone derivatives and exploring their pharmacological activities. They found significant anti-inflammatory, analgesic, and anti-bacterial activities in these compounds (Rajveer et al., 2010).

Analgesic and Anti-Inflammatory Activities : Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. They found that some compounds showed potent activities, indicating their potential use in pain management and inflammation control (Alagarsamy et al., 2015).

Chiral Oxazolopiperidone Lactams : The versatility of phenylglycinol-derived oxazolopiperidone lactams in synthesizing structurally diverse compounds, including quinazolines, was highlighted in a study by Escolano et al. (2006). This research is crucial in understanding the synthesis pathways for such complex molecules (Escolano et al., 2006).

Anticancer and Antimicrobial Potential : A study by Ahmed et al. (2018) synthesized new acetamide derivatives, showing promising broad-spectrum antibacterial activity and anticancer effects. This indicates the potential of quinazolinone derivatives in cancer therapy and infection control (Ahmed et al., 2018).

Synthesis and Characterization for Cancer Therapy : Riadi et al. (2021) described an efficient process for preparing quinazolinone derivatives, showing potent cytotoxic activity against various cancer cell lines. This study supports the role of such compounds in developing new cancer treatments (Riadi et al., 2021).

Propriétés

IUPAC Name |

2-[4-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]phenyl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O4/c1-2-18-31-27(35)20-23-14-16-24(17-15-23)34-29(37)25-12-6-7-13-26(25)33(30(34)38)21-28(36)32-19-8-11-22-9-4-3-5-10-22/h3-7,9-10,12-17H,2,8,11,18-21H2,1H3,(H,31,35)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWNFJXZJVFRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)

![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)